3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, 95%
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Overview
Description
3-(4-Fluoro-2-hydroxyphenyl)benzoic acid, also known as 4-fluoro-2-hydroxybenzoic acid (FHBA) is an organic compound. It is a white solid with a molecular formula of C7H5FO3. FHBA is a widely used compound in the field of organic synthesis and is used for various scientific research applications. It is a relatively new compound, but has been studied extensively in recent years due to its unique properties.
Mechanism of Action
FHBA is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme responsible for the production of certain prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, FHBA is believed to reduce inflammation and pain.
Biochemical and Physiological Effects
FHBA has been studied for its potential anti-inflammatory and analgesic effects. In animal studies, FHBA has been shown to reduce inflammation and pain in a dose-dependent manner. Additionally, FHBA has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
FHBA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a non-toxic compound and can be easily handled and stored. The major limitation of FHBA is that its effects are not as potent as some other compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs).
Future Directions
FHBA has potential applications in the treatment of various diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the exact mechanism of action of FHBA and to identify any potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of FHBA for various conditions. Finally, further research is needed to determine the potential synergistic effects of FHBA with other compounds.
Synthesis Methods
FHBA can be synthesized from 4-fluorobenzoic acid and hydroxylamine hydrochloride. The reaction is carried out in aqueous solution at a temperature of 80 °C. The product is then isolated by filtration and recrystallized from methanol. The yield of the reaction is typically around 80%.
Scientific Research Applications
FHBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-hydroxy-3-fluorobenzoic acid, which is used in the synthesis of pharmaceuticals. It has also been used as a catalyst in the synthesis of organic molecules. Additionally, FHBA has been used in the synthesis of fluorinated polymers and other fluorinated materials.
properties
IUPAC Name |
3-(4-fluoro-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPBYCRWCGRFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683275 |
Source
|
Record name | 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-41-1 |
Source
|
Record name | 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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